molecular formula C38H60O18 B15350147 (1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

(1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Cat. No.: B15350147
M. Wt: 804.9 g/mol
InChI Key: ALRGWLBBKBJIES-AGBQGUBASA-N
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Description

Rebaudioside B is a steviol glycoside extracted from the leaves of the plant Stevia rebaudiana. It is one of the many sweet-tasting compounds found in this plant, which is widely used as a natural, zero-calorie sweetener. Rebaudioside B is known for its high-intensity sweetness, making it a popular alternative to sugar in various food and beverage products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rebaudioside B can be synthesized through various chemical processes, including catalytic hydrogenation. One common method involves the use of palladium on carbon (Pd/C) as a catalyst under hydrogen gas pressure to reduce the glycoside structure. The reaction typically takes place in an organic solvent such as methanol or ethanol at elevated temperatures.

Industrial Production Methods: In industrial settings, rebaudioside B is often produced through extraction from Stevia rebaudiana leaves. The leaves are harvested, dried, and subjected to a series of extraction processes using solvents like water, ethanol, or methanol. The extracted steviol glycosides are then purified through techniques such as crystallization, chromatography, and filtration to obtain rebaudioside B in its pure form.

Chemical Reactions Analysis

Types of Reactions: Rebaudioside B can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify its structure and properties for different applications.

Common Reagents and Conditions:

  • Oxidation: Rebaudioside B can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or neutral conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas pressure is a common method for reducing rebaudioside B.

  • Substitution: Substitution reactions can be carried out using nucleophiles such as amines or halides in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation Products: Oxidation of rebaudioside B can lead to the formation of oxidized derivatives with altered sweetness and stability.

  • Reduction Products: Reduction typically results in the formation of rebaudioside A, which is another steviol glycoside with similar sweetening properties.

  • Substitution Products: Substitution reactions can produce derivatives with modified functional groups, potentially leading to new applications in food and pharmaceutical industries.

Scientific Research Applications

Rebaudioside B has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Its natural origin and zero-calorie profile make it an attractive alternative to artificial sweeteners.

  • Chemistry: Rebaudioside B is used as a model compound in the study of glycosidic bonds and glycosylation reactions.

  • Biology: It is employed in biological research to investigate the effects of natural sweeteners on metabolic pathways and gut microbiota.

  • Medicine: Rebaudioside B is explored for its potential therapeutic properties, such as anti-diabetic and anti-inflammatory effects.

  • Industry: It is widely used in the food and beverage industry as a natural sweetener in products like soft drinks, candies, and baked goods.

Mechanism of Action

The mechanism by which rebaudioside B exerts its sweetening effect involves its interaction with sweet taste receptors on the tongue. The glycosidic bonds in rebaudioside B bind to these receptors, triggering a signal transduction pathway that results in the perception of sweetness. The exact molecular targets and pathways involved are still under investigation, but it is believed that rebaudioside B interacts with the TAS1R2/TAS1R3 receptor complex.

Comparison with Similar Compounds

Rebaudioside B is one of several steviol glycosides found in Stevia rebaudiana, including rebaudioside A, rebaudioside C, and rebaudioside D. These compounds share similar structures and sweetening properties but differ in their glycosidic compositions and sweetness intensities.

  • Rebaudioside A: This is the most abundant steviol glycoside in Stevia rebaudiana and is known for its high sweetness intensity.

  • Rebaudioside C: Similar to rebaudioside B, but with a different glycosidic structure, resulting in slightly different taste properties.

  • Rebaudioside D: Another steviol glycoside with a unique glycosidic composition, offering a different sweetness profile compared to rebaudioside B.

Rebaudioside B stands out for its unique combination of sweetness and stability, making it a valuable component in natural sweetener formulations.

Properties

Molecular Formula

C38H60O18

Molecular Weight

804.9 g/mol

IUPAC Name

(1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-32-28(48)29(24(44)19(14-41)52-32)54-33-30(26(46)23(43)18(13-40)53-33)55-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50)/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29+,30-,31+,32+,33+,35-,36-,37+,38-/m1/s1

InChI Key

ALRGWLBBKBJIES-AGBQGUBASA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@@]34[C@H]2CC[C@@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)(C)C(=O)O

Origin of Product

United States

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